Acidity (pKa) Modulation by Ortho-Fluoro Substitution Relative to Meta-Fluoro Isomer
The ortho-fluorine atom in 2-fluoro-4-methoxyphenylacetic acid exerts a stronger inductive electron-withdrawing effect on the carboxylic acid group compared to a meta-fluorine substitution, resulting in a measurable decrease in pKa. The predicted pKa for the target compound is 4.17±0.10, compared to a predicted pKa of 3.62 for 3-fluoro-4-methoxyphenylacetic acid (CAS 452-14-2), representing a pKa difference of approximately 0.55 units [1].
| Evidence Dimension | Acid dissociation constant (pKa) - predicted values |
|---|---|
| Target Compound Data | pKa = 4.17±0.10 |
| Comparator Or Baseline | 3-Fluoro-4-methoxyphenylacetic acid: pKa = 3.62 |
| Quantified Difference | ΔpKa ≈ 0.55 units (target compound is less acidic) |
| Conditions | Predicted values from ChemicalBook database (target compound) and ChemBase/JChem calculation (comparator) |
Why This Matters
This difference in acidity affects ionization state at physiological pH (7.4), influencing solubility, membrane permeability, and salt formation potential in drug development programs.
- [1] ChemBase. (n.d.). 2-(3-fluoro-4-methoxyphenyl)acetic acid - Theoretical Calculation Properties (Acid pKa 3.6241882). View Source
